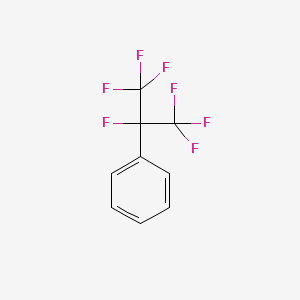

(Heptafluoroisopropyl)benzene

Description

Contextual Significance of Perfluoroisopropyl Moieties in Organofluorine Chemistry

The perfluoroisopropyl moiety, -CF(CF₃)₂, is a cornerstone in modern organofluorine chemistry, imparting a unique combination of properties to organic molecules. The high electronegativity of the fluorine atoms creates strong carbon-fluorine bonds, resulting in exceptional thermal and chemical stability. 24chemicalresearch.comsigmaaldrich.com This robustness makes compounds containing this group resistant to oxidation, reduction, and attack by acids and bases. 24chemicalresearch.com

Furthermore, the bulky and lipophilic nature of the heptafluoroisopropyl (B10858302) group significantly influences a molecule's physical and biological properties. rsc.orgdntb.gov.ua In medicinal chemistry, the introduction of this group can enhance a drug's metabolic stability, bioavailability, and binding affinity to biological targets by altering its lipophilicity and conformational preferences. rsc.orgdocbrown.info In materials science, the incorporation of heptafluoroisopropyl groups can lead to materials with low surface energy, high thermal stability, and unique optical and electronic properties. rsc.orgrsc.org These characteristics are leveraged in the development of advanced polymers, liquid crystals, and other functional materials. rsc.orgbohrium.com The unique properties conferred by the heptafluoroisopropyl group have made it a valuable building block in the design of novel pharmaceuticals, agrochemicals, and high-performance materials. rsc.orgresearchgate.netresearchgate.net

Historical Trajectory and Evolution of Research on (Heptafluoroisopropyl)benzene and Related Structures

The journey into the synthesis of compounds like this compound is rooted in the broader history of perfluoroalkylation methods. Early methods for introducing perfluoroalkyl groups onto aromatic rings often faced challenges, including harsh reaction conditions and limited substrate scope. One of the pioneering approaches involved the copper-promoted reaction of perfluoroalkyl halides with aromatic halides, a method first reported in the late 1960s. researchgate.net

Over the years, significant advancements have been made to overcome the limitations of early methods. Researchers developed various strategies to generate and utilize perfluoroalkylating agents. For instance, the use of heptafluoroisopropyl iodide in the presence of copper has been a recurring theme in the synthesis of heptafluoroisopropylated arenes. rsc.orgresearchgate.net The development of organometallic reagents, such as those based on zinc, marked a significant step forward, offering more controlled and efficient routes to these compounds. researchgate.netnih.gov These newer methods often provide better regioselectivity and functional group tolerance. The evolution of these synthetic strategies has been crucial for making this compound and its derivatives more accessible for research and various applications.

Contemporary Research Landscape and Future Directions in this compound Chemistry

The current research landscape in this compound chemistry is vibrant and expanding, driven by the quest for more efficient synthetic methods and novel applications. Recent breakthroughs include the development of catalytic systems that operate under milder conditions, such as those employing copper(I) carboxylates with heptafluoroisopropyl-zinc reagents, which can even be catalyzed by silver salts. nih.gov Radical-based approaches, including photoredox catalysis, have also emerged as powerful tools for the installation of the heptafluoroisopropyl moiety, offering alternative and often more sustainable synthetic pathways. acs.orgresearchgate.netthieme-connect.com

Looking ahead, the field is poised for further innovation. A major focus is the development of "greener" synthetic methodologies that minimize waste and avoid the use of toxic reagents and harsh conditions. researchgate.net There is also a growing interest in expanding the applications of this compound and its derivatives. Emerging areas include their use in the electronics industry as specialty cleaning and etching agents, and as additives in lithium-ion battery electrolytes to enhance performance and safety. 24chemicalresearch.compmarketresearch.com The continued exploration of the unique properties of the heptafluoroisopropyl group is expected to unlock new frontiers in medicinal chemistry, materials science, and beyond, with this compound serving as a key platform for these discoveries. 24chemicalresearch.comnih.gov

Interactive Data Tables

Below are tables summarizing key data for this compound and a related compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 378-34-7 | sigmaaldrich.commatrixscientific.com |

| Molecular Formula | C₉H₅F₇ | matrixscientific.com |

| Molecular Weight | 246.13 g/mol | sigmaaldrich.commatrixscientific.com |

| IUPAC Name | [1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene | sigmaaldrich.com |

| Property | Value | Source |

|---|---|---|

| CAS Number | 51114-12-6 | nist.govguidechem.com |

| Molecular Formula | C₁₂H₄F₁₄ | nist.gov |

| Molecular Weight | 414.14 g/mol | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7/c10-7(8(11,12)13,9(14,15)16)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPJUEBSVFTIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896301 | |

| Record name | (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-34-7 | |

| Record name | (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Heptafluoroisopropyl Benzene and Its Derivatives

Direct Perfluoroisopropylation Strategies for Aromatic Systems

Direct C-H or C-X perfluoroisopropylation of aromatic compounds represents an efficient and atom-economical approach to synthesize (heptafluoroisopropyl)benzene and its derivatives. These methods bypass the need for pre-functionalized starting materials, offering a more direct route to the desired products.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, and its application in perfluoroalkylation has been a significant area of research. Various transition metals, including palladium, copper, and nickel, have been successfully employed to catalyze the direct introduction of the heptafluoroisopropyl (B10858302) group into aromatic systems.

Palladium-catalyzed cross-coupling reactions are well-established methods for C-C bond formation. In the context of perfluoroalkylation, palladium catalysts have been utilized for the coupling of perfluoroalkyl iodides with simple aromatic substrates. These reactions typically proceed in the presence of a phosphine-ligated palladium catalyst and a base, such as cesium carbonate, to afford the perfluoroalkylated arene products in good to excellent yields. The development of these transformations includes detailed optimization of reaction conditions, exploration of the substrate scope, and mechanistic studies.

A notable strategy involves the palladium-catalyzed C-H functionalization of arenes. This approach allows for the direct coupling of a C-H bond with a perfluoroalkyl source, offering a highly efficient route to the desired products. While specific examples detailing the direct heptafluoroisopropylation of benzene (B151609) via C-H activation are still emerging, the general methodology for palladium-catalyzed C-H perfluoroalkylation of arenes has been established. Another innovative palladium-catalyzed method involves the site-selective C–H polyfluoroarylation of arenes using aryl thianthrenium salts, which provides a pathway to polyfluorinated biaryls.

| Catalyst System | Substrate Type | Coupling Partner | Key Features |

| Phosphine-ligated Pd / Cs₂CO₃ | Simple Arenes | Perfluoroalkyl Iodides | Good to excellent yields. |

| Pd(OAc)₂ | Arenes | Polyfluoroarenes via aryl thianthrenium salts | Site-selective C–H/C–H cross-coupling. |

Copper-mediated and catalyzed reactions have become a cornerstone for the introduction of fluoroalkyl groups into aromatic rings. These methods are often cost-effective and exhibit broad functional group tolerance.

A significant advancement in this area is the copper(I)-mediated heptafluoroisopropylation of aryl halides. This method utilizes copper(I) carboxylates in conjunction with a bis(heptafluoroisopropyl)zinc reagent, which is prepared from heptafluoroisopropyl iodide and diethylzinc. This air-tolerant solid heptafluoroisopropylzinc reagent simplifies the synthetic operation and leads to the formation of heptafluoroisopropyl arenes through transmetalation to the copper(I) center. This process can be extended to a copper(I)-catalyzed system by using silver carboxylate salts.

The general scope of copper-catalyzed perfluoroalkylation has been demonstrated with various aryl bromides and iodides, showcasing the versatility of this approach. For instance, copper-catalyzed arylation of polyfluoroarenes has been achieved using a copper iodide catalyst with a phenanthroline ligand.

| Copper Source | Perfluoroisopropyl Source | Substrate | Key Features |

| Copper(I) carboxylates | Bis(heptafluoroisopropyl)zinc | Aryl Halides (I, Br) | Mediated process, air-tolerant zinc reagent. |

| Copper(I) salt / Silver carboxylate | Bis(heptafluoroisopropyl)zinc | Aryl Halides | Catalytic process. |

| CuI / Phenanthroline | - | Polyfluoroarenes | Arylation of C-H bonds. |

While palladium and copper have been the most extensively studied metals for perfluoroisopropylation, other transition metals have also shown promise. Nickel, in particular, has emerged as a cheaper alternative for various cross-coupling reactions.

A ligand-free, nickel-catalyzed perfluoroalkylation of arenes and heteroarenes has been developed. This protocol can be used for heptafluoropropylation and proceeds at room temperature via a radical pathway. The simplicity and wide scope of this method highlight its potential for late-stage functionalization of complex molecules. The catalytic system can utilize a simple nickel solvated complex, such as Ni(C₃F₇)₂(MeCN)₂, in the presence of an oxidant to functionalize arenes.

Research into other transition metals like rhodium and gold for direct heptafluoroisopropylation of simple arenes is less developed. While these metals are known to catalyze various C-H functionalization reactions, specific examples for the introduction of the heptafluoroisopropyl group are not as prevalent in the literature. Gold catalysis, for instance, has been explored for the synthesis of aromatic rings and para-selective C-H arylation, but its application in direct perfluoroisopropylation is an area that warrants further investigation.

Radical-Based Perfluoroisopropylation Protocols

Radical-based methods provide a complementary approach to metal-catalyzed reactions for the perfluoroisopropylation of aromatic systems. These reactions proceed through the generation of a heptafluoroisopropyl radical, which then adds to the aromatic ring.

The generation of the heptafluoroisopropyl radical is the key step in radical-based perfluoroisopropylation. Several methods have been developed to produce this reactive intermediate.

One common method involves the use of a heptafluoroisopropyl-iodine(III) reagent. Single electron transfer (SET) from a photoredox catalyst to this reagent, followed by C-I cleavage, generates the heptafluoroisopropyl radical. This radical can then participate in the C-H functionalization of arenes.

Another approach is the oxidation of silver heptafluoroisopropyl, AgCF(CF₃)₂, which can be induced by an oxidant to generate the CF(CF₃)₂ radical. This radical can then be used in various transformations, including the functionalization of alkenes.

Heptafluoroisopropyl iodide ((CF₃)₂CFI) is a common precursor for the generation of the heptafluoroisopropyl radical. Thermal or photochemical decomposition of this iodide can lead to the formation of the desired radical. The thermal decomposition of related haloalkoxy radicals has been studied computationally to understand the reaction pathways. Furthermore, photochemical strategies using nucleophilic organic catalysts have been developed for the generation of radicals from alkyl electrophiles, a principle that could be extended to heptafluoroisopropyl iodide.

Oxidant-Induced Radical Transformations

Radical pathways offer a powerful method for forming carbon-carbon bonds under conditions often milder than traditional ionic reactions. In the context of synthesizing this compound, oxidant-induced transformations involve the generation of a heptafluoroisopropyl radical, •CF(CF₃)₂, which then attacks an aromatic ring.

Radical Generation : An oxidant reacts with the AgCF(CF₃)₂ salt to produce the •CF(CF₃)₂ radical.

Radical Addition : The generated radical adds to the benzene ring, forming a cyclohexadienyl radical intermediate.

Aromatization : The intermediate is subsequently oxidized to lose a hydrogen atom, restoring aromaticity and yielding the final this compound product.

These reactions are valuable for their ability to functionalize unactivated aromatic systems. researchgate.net

Electrophilic and Nucleophilic Perfluoroisopropylation Methodologies

Both electrophilic and nucleophilic strategies have been explored for the introduction of the heptafluoroisopropyl group, each with its own set of requirements and limitations.

Electrophilic Perfluoroisopropylation: This approach is analogous to the classic Friedel-Crafts alkylation, where an electrophilic version of the heptafluoroisopropyl group is introduced to the electron-rich benzene ring. wiley-vch.de The primary challenge lies in generating a sufficiently electrophilic "CF(CF₃)₂⁺" species, as the fluorine atoms strongly destabilize adjacent carbocations. Typical electrophilic alkylating agents include alkenes, alcohols, and alkyl halides. wiley-vch.de Success in this area often relies on specialized reagents or catalysts that can deliver the perfluoroalkyl group as an electrophile under conditions that benzene can tolerate.

Nucleophilic Perfluoroisopropylation: In contrast, nucleophilic aromatic substitution (SNAᵣ) involves the attack of a nucleophilic perfluoroisopropyl source on an aromatic ring. youtube.com This reaction requires the benzene ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (EWGs) like -NO₂. youtube.comresearchgate.net The mechanism proceeds through the formation of a resonance-stabilized Meisenheimer complex intermediate. researchgate.net The key steps are:

Generation of a heptafluoroisopropyl anion, ⁻CF(CF₃)₂, from a suitable precursor.

Attack of this nucleophile on an electron-poor aromatic ring that contains a good leaving group (e.g., a halide).

Departure of the leaving group to restore aromaticity and form the desired product.

The requirement for an activated aromatic substrate means this method is generally used for synthesizing substituted derivatives rather than this compound itself from benzene.

Hypervalent Iodine Reagent-Enabled Perfluoroisopropylation

Hypervalent iodine reagents have emerged as versatile and environmentally benign tools in organic synthesis due to their low toxicity, stability, and mild reactivity. organic-chemistry.orgnih.gov These compounds, also known as λ³-iodanes, can act as efficient oxidants and group-transfer agents. nih.govnih.gov

In the synthesis of this compound, hypervalent iodine(III) reagents can be employed to mediate the perfluoroisopropylation of arenes. The mechanism can proceed through several potential pathways. One possibility is the generation of a heptafluoroisopropyl radical under mild conditions, similar to the oxidant-induced methods but avoiding heavy metal oxidants. organic-chemistry.org Another approach involves the formation of an iodine(III) intermediate that incorporates the heptafluoroisopropyl group. This intermediate can then undergo reductive elimination to transfer the group to the aromatic substrate. The introduction of specific ligands on the iodine atom can improve solubility and reactivity, making these reagents more practical for homogeneous reactions. umn.edu

| Reagent Type | Role in Perfluoroisopropylation | Key Features |

| Iodosylbenzene Derivatives | Can act as an oxidant to generate •CF(CF₃)₂ from precursors. | Environmentally benign, mild reaction conditions. organic-chemistry.org |

| Diaryliodonium Salts | Can transfer an aryl group, potentially adaptable for perfluoroalkyl transfer. | High stability and reactivity. diva-portal.org |

| Cyclic Iodanes | Used in visible-light-induced radical generation. | Enables photoredox catalysis under mild conditions. organic-chemistry.org |

Strategies for the Construction of the this compound Core from Precursors

An alternative to directly functionalizing a pre-existing benzene ring is to construct the aromatic core from acyclic precursors that already contain the heptafluoroisopropyl moiety.

Fluorination Routes of Isopropylbenzene Derivatives

This strategy involves starting with isopropylbenzene (cumene) or a partially fluorinated derivative and introducing fluorine atoms to the isopropyl side chain. Direct fluorination of C-H bonds is an aggressive process that can be difficult to control, often requiring harsh reagents or electrochemical methods. The high reactivity can lead to a mixture of products, including fluorination on the aromatic ring, which decreases the aromaticity of the system. researchgate.net

Potential methods include:

Electrochemical Fluorination (ECF): This process, often carried out in anhydrous hydrogen fluoride, can replace all C-H bonds with C-F bonds. However, it is a non-selective method that can lead to fragmentation and low yields of the desired product.

Radical Fluorination: Using reagents that generate fluorine radicals can substitute C-H bonds. Selectivity for the benzylic position of the isopropyl group may be achieved, followed by further fluorination steps.

The primary challenge is achieving exhaustive and selective fluorination of the isopropyl group without degrading the aromatic ring.

Cycloaddition and Aromatization Approaches

Building the benzene ring from smaller, functionalized precursors is a powerful strategy in organic synthesis. For this compound, this could involve a [4+2] cycloaddition (Diels-Alder reaction) where one of the components bears the heptafluoroisopropyl group.

A hypothetical pathway could involve:

Reaction of a Diene: A simple diene, such as 1,3-butadiene, reacts with a dienophile containing the heptafluoroisopropyl group (e.g., a heptafluoroisopropyl-substituted acetylene (B1199291) or ethylene (B1197577) derivative).

Formation of a Cyclohexene (B86901) Derivative: This cycloaddition forms a six-membered ring containing the perfluoroalkyl group.

Aromatization: The resulting cyclohexene or cyclohexadiene derivative is then subjected to an oxidation or dehydrogenation step to eliminate hydrogen and form the stable aromatic ring.

This bottom-up approach offers excellent control over the placement of substituents and can be highly atom-economical.

Green Chemistry Principles and Scalability Considerations in this compound Synthesis

The practical implementation of any synthetic route, particularly on an industrial scale, necessitates adherence to the principles of green chemistry and a thorough evaluation of its scalability.

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. nih.govresearchgate.net

Atom Economy: Cycloaddition and aromatization approaches are often superior in atom economy compared to substitution reactions that generate stoichiometric byproducts (e.g., silver salts in radical methods).

Safer Solvents and Reagents: The use of hypervalent iodine reagents is preferable to toxic heavy metal oxidants. nih.gov Efforts to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives are crucial. nih.gov

Catalysis: The development of catalytic methods, rather than stoichiometric ones, is a core principle of green chemistry. mdpi.com Catalytic hypervalent iodine systems or catalytic fluorination routes would represent a significant advance.

Energy Efficiency: Methods that operate at ambient temperature and pressure, such as some photocatalytic or hypervalent iodine-mediated reactions, are more energy-efficient than processes requiring high temperatures and pressures. dergipark.org.tr

Scalability Considerations: Transitioning a synthesis from the laboratory to industrial production introduces further challenges.

Cost and Availability of Reagents: The synthesis of isopropylbenzene (cumene) is a large-scale industrial process that uses inexpensive feedstocks (benzene and propene) and efficient zeolite catalysts. dergipark.org.trresearchgate.net In contrast, many reagents for perfluoroisopropylation, such as silver salts or complex hypervalent iodine compounds, are expensive and not available in bulk, hindering scalability.

Process Simplicity and Robustness: A scalable process should be simple, reliable, and tolerant of minor variations in conditions. Multi-step syntheses or those requiring highly purified, anhydrous conditions are less desirable.

Catalyst Performance: For catalytic processes, the catalyst's lifetime, activity, and selectivity are critical. A catalyst that deactivates quickly or is difficult to regenerate is not suitable for large-scale production. whiterose.ac.uk

| Synthesis Strategy | Green Chemistry Advantages | Scalability Challenges |

| Oxidant-Induced Radical | Can functionalize unactivated arenes. | Poor atom economy (stoichiometric metal waste), expensive reagents (Ag salts). |

| Electrophilic/Nucleophilic | Based on well-understood principles. | Harsh conditions, need for activated substrates (nucleophilic), or specialized reagents. |

| Hypervalent Iodine | Low toxicity, mild conditions. nih.gov | Reagents can be expensive and used stoichiometrically. |

| Fluorination of Cumene | Potentially uses readily available starting material. | Lack of selectivity, harsh conditions, potential for over-fluorination. |

| Cycloaddition/Aromatization | High atom economy, good control of structure. | Availability of functionalized precursors, multi-step process. |

Chemical Reactivity and Transformation Pathways of Heptafluoroisopropyl Benzene

Aromatic Ring Functionalization Reactions

The functionalization of the benzene (B151609) ring in (Heptafluoroisopropyl)benzene is characterized by a strong deactivation towards electrophilic attack and a corresponding activation towards nucleophilic substitution.

The heptafluoroisopropyl (B10858302) group, -CF(CF₃)₂, is a potent deactivating group in electrophilic aromatic substitution (EAS) reactions. Its strong negative inductive effect (-I) withdraws electron density from the benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. wikipedia.orgminia.edu.eg Consequently, harsher reaction conditions are typically required to achieve substitution. uci.edu

This substituent directs incoming electrophiles primarily to the meta position. This directive effect arises because the electron-withdrawing nature of the heptafluoroisopropyl group destabilizes the cationic carbocation intermediate (the sigma complex) formed during the reaction. The destabilization is most pronounced when the positive charge is located on the carbon atom adjacent to the substituent (ipso-carbon), which occurs in the resonance structures for ortho and para attack. In meta attack, the positive charge is never placed on the carbon bearing the heptafluoroisopropyl group, making this pathway less destabilized and therefore favored. google.com

Common electrophilic aromatic substitution reactions on this compound are expected to proceed as follows:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) predominantly at the meta position. google.comwikipedia.orgresearchgate.netmasterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and yields the meta-halo-substituted product as the major isomer. youtube.commasterorganicchemistry.comnih.govresearchgate.netresearchgate.net

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings like this compound. The powerful electron-withdrawing group renders the ring too unreactive to attack the carbocation or acylium ion electrophiles generated in these reactions. wikipedia.orguci.edulibretexts.orgwustl.edu

| Reaction | Reagents | Major Product | Minor Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(Heptafluoroisopropyl)-3-nitrobenzene | Ortho and Para isomers |

| Bromination | Br₂, FeBr₃ | 1-Bromo-3-(heptafluoroisopropyl)benzene | Ortho and Para isomers |

| Chlorination | Cl₂, AlCl₃ | 1-Chloro-3-(heptafluoroisopropyl)benzene | Ortho and Para isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction not favorable | N/A |

In contrast to its deactivation in EAS, the heptafluoroisopropyl group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). youtube.comolemiss.eduadichemistry.com This reaction requires a leaving group (typically a halide) on the aromatic ring and is facilitated by strong electron-withdrawing groups. The heptafluoroisopropyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed when a nucleophile attacks the ring.

For an SₙAr reaction to occur, the electron-withdrawing heptafluoroisopropyl group must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative fluorine atoms of the substituent, providing significant stabilization. If the group is meta to the leaving group, this stabilization is not possible, and the reaction is much less likely to occur.

| Substrate | Nucleophile (Nu⁻) | Typical Reagent | Expected Product |

|---|---|---|---|

| 1-Chloro-4-(heptafluoroisopropyl)benzene | ⁻OH | NaOH | 4-(Heptafluoroisopropyl)phenol |

| 1-Chloro-4-(heptafluoroisopropyl)benzene | ⁻OCH₃ | NaOCH₃ | 1-(Heptafluoroisopropyl)-4-methoxybenzene |

| 1-Chloro-4-(heptafluoroisopropyl)benzene | ⁻NH₂ | NaNH₂ | 4-(Heptafluoroisopropyl)aniline |

| 1-Chloro-2-(heptafluoroisopropyl)benzene | ⁻OCH₃ | NaOCH₃ | 1-(Heptafluoroisopropyl)-2-methoxybenzene |

Reactions Involving the Perfluoroisopropyl Side Chain

The perfluoroisopropyl side chain is generally characterized by its high thermal and chemical stability.

While not a reaction of this compound, the incorporation of the perfluoroalkyl group onto an aromatic precursor is a key transformation. One established method for forming the crucial C-C bond is through the free-radical addition of perfluoroalkyl iodides to unsaturated systems like styrenes or other alkenes. This process is typically initiated by thermal, photochemical, or redox methods.

The general pathway involves:

Initiation: Generation of a heptafluoroisopropyl radical, •CF(CF₃)₂, from a precursor like heptafluoroisopropyl iodide.

Propagation: The radical adds to the double bond of an unsaturated precursor, such as styrene, to form a new carbon-centered radical.

Chain Transfer: This new radical abstracts an atom (e.g., iodine) from another molecule of the perfluoroalkyl iodide to yield the final product and regenerate the heptafluoroisopropyl radical, which continues the chain reaction.

This methodology provides a route to molecules containing the (heptafluoroisopropyl)ethylbenzene framework, which can be further modified.

The heptafluoroisopropyl group is exceptionally stable and generally inert to chemical modification. The carbon-fluorine bonds are among the strongest single bonds in organic chemistry, and the fluorine atoms provide steric shielding to the carbon backbone. Consequently, there are no common derivatization reactions that selectively target the heptafluoroisopropyl group itself once it is attached to the benzene ring under standard laboratory conditions. Its primary role is to impart specific electronic properties and chemical resistance to the molecule.

Oxidative and Reductive Transformations

The response of this compound to oxidative and reductive conditions is heavily influenced by the properties of both the aromatic ring and the perfluorinated side chain.

Oxidative Transformations: The aromatic ring of this compound is highly resistant to oxidation due to its electron-deficient nature. Furthermore, the side chain lacks benzylic hydrogens. The presence of at least one benzylic hydrogen is a requirement for the common side-chain oxidation of alkylbenzenes to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. Therefore, this compound is inert to these standard oxidative conditions.

Reductive Transformations: The electron-deficient aromatic ring of this compound is susceptible to reduction. A common method for reducing benzene derivatives is the Birch reduction, which involves dissolving an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. google.com This reaction typically reduces the aromatic ring to a 1,4-cyclohexadiene.

For benzene rings substituted with electron-withdrawing groups, the reduction occurs in a way that the substituent ends up on one of the newly formed sp³-hybridized (saturated) carbons of the diene product. This is because the electron-withdrawing group stabilizes the radical anion intermediate at the ipso and para positions. olemiss.eduadichemistry.com Therefore, the Birch reduction of this compound is predicted to yield 1-(Heptafluoroisopropyl)cyclohexa-1,4-diene.

Mechanistic Studies of Reactions Involving this compound

The chemical behavior of this compound is significantly influenced by the strong electron-withdrawing nature of the heptafluoroisopropyl substituent. This section delves into the mechanistic pathways of various reactions involving this compound, drawing upon established principles of physical organic chemistry and studies on analogous fluoroalkyl-substituted aromatic systems.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The presence of the electron-deficient heptafluoroisopropyl group makes the aromatic ring of this compound susceptible to nucleophilic attack. The primary mechanism for this transformation is the addition-elimination (SNAr) pathway. masterorganicchemistry.comwikipedia.org

The SNAr mechanism proceeds in two distinct steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (such as a halogen), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the inductive effect of the heptafluoroisopropyl group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed.

| Mechanism Step | Description | Key Intermediates/Transition States |

| Step 1: Addition | The nucleophile attacks the carbon atom attached to the leaving group, breaking the aromaticity of the ring. | Meisenheimer Complex (a resonance-stabilized carbanion) |

| Step 2: Elimination | The leaving group departs, restoring the aromatic π-system. | Transition state leading to product formation |

In certain cases, particularly with the use of very strong bases, an alternative elimination-addition (benzyne) mechanism can be operative. chemistrysteps.com This pathway involves the initial deprotonation of a hydrogen atom ortho to a leaving group, followed by the elimination of the leaving group to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the final product. The trifluoromethyl group can influence the regioselectivity of the nucleophilic addition to the benzyne intermediate by stabilizing the adjacent carbanion through its inductive effect. chemistrysteps.com

| Mechanism Step | Description | Key Intermediates/Transition States |

| Step 1: Elimination | A strong base removes a proton ortho to the leaving group, which is then eliminated to form a triple bond in the aromatic ring. | Benzyne intermediate |

| Step 2: Addition | The nucleophile adds to one of the sp-hybridized carbons of the benzyne. | Aryl anion |

| Step 3: Protonation | The aryl anion is protonated to give the final product. | Final substituted benzene |

Free Radical Reactions

Free radical reactions involving this compound can occur at the benzylic position of the isopropyl group. The mechanism for free-radical halogenation, for instance, follows a chain reaction pathway consisting of three main stages: initiation, propagation, and termination. osti.govmasterorganicchemistry.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) to generate two halogen radicals. This step is typically induced by heat or UV light.

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position of the this compound, forming a benzylic radical and a hydrogen halide. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another halogen molecule to produce the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two halogen radicals, a halogen radical and a benzylic radical, or two benzylic radicals.

| Mechanism Stage | Description | Key Species |

| Initiation | Generation of radical species, usually by heat or light. | Halogen radicals |

| Propagation | A series of steps where a radical and a molecule react to form a new radical and a new molecule. | Benzylic radical, halogen radical |

| Termination | Destruction of radicals by their combination. | Stable, non-radical products |

Photochemical Isomerization

Analogous to hexafluorobenzene (B1203771), this compound is expected to undergo photochemical isomerization to form Dewar-type bicyclic structures. nih.govchemrxiv.org This transformation is attributed to the "perfluoro effect," where the presence of fluorine substituents alters the electronic structure and photochemical reactivity of the benzene ring. nih.gov

The proposed mechanism for the photochemical isomerization of hexafluorobenzene involves a vibronic coupling between the lowest-energy excited states. nih.gov This coupling promotes molecular vibrations along the 4π ring-closing pathway, leading to the selective formation of the Dewar isomer, while destabilizing the pathway to other isomers like benzvalene. nih.govchemrxiv.org It is plausible that the heptafluoroisopropyl group in this compound would similarly influence the excited-state dynamics and favor the formation of a Dewar-like structure upon UV irradiation.

| Key Mechanistic Feature | Description | Consequence |

| Perfluoro Effect | Alteration of the electronic structure of the benzene ring by fluorine substituents. | Changes in absorption and emission properties. |

| Vibronic Coupling | Interaction between electronic and vibrational states in the excited molecule. | Promotes the 4π electrocyclic ring-closing reaction. |

| Destabilization of Alternative Pathways | The reaction pathway leading to other isomers, such as benzvalene, is energetically unfavorable. | Chemoselectivity for the Dewar-benzene isomer. |

Electrophilic Aromatic Substitution (EAS)

The heptafluoroisopropyl group is a strongly deactivating substituent for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive effect. This deactivation arises from the destabilization of the positively charged intermediate (the arenium ion or sigma complex) that is formed during the reaction. youtube.com

The general mechanism for EAS involves two steps:

Attack by the Electrophile: The aromatic ring acts as a nucleophile and attacks an electrophile, forming a resonance-stabilized carbocation known as an arenium ion.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

In the case of this compound, the formation of the arenium ion is significantly disfavored because the electron-withdrawing substituent intensifies the positive charge on the ring, making the intermediate highly unstable. As a result, electrophilic aromatic substitution on this compound requires harsh reaction conditions and generally proceeds with low efficiency. The heptafluoroisopropyl group is expected to be a meta-director for any electrophilic substitution that does occur, as the positive charge in the arenium ion is less destabilized when the electrophile adds to the meta position compared to the ortho and para positions.

| Mechanism Step | Description | Effect of (Heptafluoroisopropyl) Group |

| Step 1: Formation of Arenium Ion | The aromatic ring attacks an electrophile, forming a resonance-stabilized carbocation. | Strongly destabilizes the positively charged arenium ion, increasing the activation energy. |

| Step 2: Deprotonation | A base removes a proton to restore aromaticity. | No significant direct effect on this step. |

Advanced Spectroscopic and Analytical Characterization for Research on Heptafluoroisopropyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of fluorinated organic compounds. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a multi-faceted approach to understanding the complex structures and dynamics of (Heptafluoroisopropyl)benzene and its derivatives.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for studying fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than that of proton (¹H) NMR. azom.com This large dispersion minimizes the likelihood of signal overlap and enhances the resolution of individual fluorine environments within a molecule. azom.com

In this compound, two distinct fluorine environments are expected: the six equivalent fluorine atoms of the two trifluoromethyl (-CF₃) groups and the single fluorine atom of the central difluoromethine (-CF-) group. The chemical shifts of these fluorine nuclei are highly sensitive to their local electronic environment. The -CF₃ groups would typically appear in a specific region of the ¹⁹F NMR spectrum, while the -CF- group would resonate at a different chemical shift. wikipedia.org

Furthermore, ¹⁹F-¹⁹F spin-spin coupling can provide valuable information about the through-bond connectivity of fluorine atoms. huji.ac.il The magnitude of the coupling constants (J-coupling) is dependent on the number of bonds separating the interacting nuclei and their spatial orientation. thermofisher.com This information is instrumental in confirming the structure of the heptafluoroisopropyl (B10858302) group. The coupling between the -CF₃ and -CF- fluorine atoms would result in characteristic splitting patterns, further aiding in spectral assignment.

While ¹⁹F NMR provides information about the fluorinated portion of the molecule, Carbon-13 (¹³C) and Proton (¹H) NMR spectroscopy are essential for characterizing the carbon framework and the aromatic ring. huji.ac.il

¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon environment. The carbon atom of the -CF- group and the carbons of the -CF₃ groups will exhibit characteristic chemical shifts due to the strong deshielding effect of the attached fluorine atoms. weebly.com The aromatic carbons will also show distinct signals, with the ipso-carbon (the carbon attached to the heptafluoroisopropyl group) being significantly influenced by the electron-withdrawing nature of the substituent. The chemical shifts of the ortho, meta, and para carbons can provide insights into the electronic effects of the heptafluoroisopropyl group on the benzene (B151609) ring. crunchchemistry.co.uk

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in coupled spectrum) |

| CF | ~115-125 | Multiplet |

| CF₃ | ~120-130 | Quartet |

| C-ipso | ~135-145 | Singlet |

| C-ortho | ~125-135 | Doublet |

| C-meta | ~128-138 | Doublet |

| C-para | ~127-137 | Doublet |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals arising from the protons on the benzene ring. youtube.com The chemical shifts and coupling patterns of these aromatic protons are influenced by the heptafluoroisopropyl substituent. The electron-withdrawing nature of this group will generally cause a downfield shift of the aromatic proton signals compared to unsubstituted benzene. docbrown.info The coupling between adjacent aromatic protons (³JHH) will result in a complex multiplet pattern that can be analyzed to determine the substitution pattern on the benzene ring. youtube.com

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational changes and restricted bond rotations. ox.ac.uk For this compound and its derivatives, VT-NMR can provide insights into the rotational barrier around the C-C bond connecting the heptafluoroisopropyl group and the benzene ring.

At low temperatures, the rotation around this bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for conformers that are rapidly interconverting at room temperature. oxinst.com This can be particularly relevant for ortho-substituted derivatives, where steric hindrance can lead to atropisomerism—the existence of stereoisomers resulting from hindered rotation about a single bond. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for these dynamic processes. copernicus.org

Mass Spectrometry for Fragmentation Analysis and Isotope Studies

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙), and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural confirmation. The fragmentation of this compound is expected to involve the cleavage of bonds within the heptafluoroisopropyl group and the loss of fragments from the benzene ring. Common fragmentation pathways for aromatic compounds include the loss of a hydrogen atom to form an [M-H]⁺ ion. docbrown.info For alkyl-substituted benzenes, cleavage of the benzylic bond is often a dominant fragmentation pathway. whitman.edu In the case of this compound, fragmentation may involve the loss of CF₃ or other fluorinated fragments. The high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula.

Interactive Data Table: Expected Fragmentation Ions for this compound

| Ion | m/z (nominal) | Possible Fragment Loss |

| [C₉H₅F₇]⁺˙ | 246 | Molecular Ion |

| [C₈H₅F₄]⁺ | 177 | CF₃ |

| [C₆H₅]⁺ | 77 | C₃F₇ |

| [C₆H₄]⁺˙ | 76 | C₃HF₇ |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques serve as a "molecular fingerprint," offering a unique spectral pattern for this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The C-F stretching vibrations of the heptafluoroisopropyl group are expected to appear as strong bands in the region of 1100-1400 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. chemanalytical.com The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the benzene ring and the C-F bonds are expected to give rise to strong Raman signals.

Electronic Spectroscopy (UV-Vis, Emission) for Electronic Structure and Transition State Analysis

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectroscopy, provides insights into the electronic structure and transitions within a molecule. wikipedia.org

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* electronic transitions within the benzene ring. wikipedia.org Benzene itself exhibits characteristic absorption bands, and the presence of the electron-withdrawing heptafluoroisopropyl group can cause a shift in the position and intensity of these bands. shimadzu.com These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), can provide information about the electronic interaction between the substituent and the aromatic ring. wikipedia.org

Emission Spectroscopy: Upon excitation with UV light, some molecules can relax to the ground state by emitting light, a process known as fluorescence. The emission spectrum can provide information about the excited state of the molecule. The difference in energy between the absorption and emission maxima, known as the Stokes shift, can be related to changes in molecular geometry upon excitation.

X-ray Crystallography of this compound Derivatives for Solid-State Structural Elucidation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. While a powerful tool for structural elucidation, a comprehensive search of crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data specifically for this compound or its simple derivatives. However, the principles of this technique and its application to analogous fluorinated aromatic compounds provide a clear framework for how such studies would be conducted and the valuable information they would yield.

The primary goal of X-ray crystallography is to obtain a precise model of the electron density within a single crystal. From this electron density map, the positions of individual atoms can be determined with high precision, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For derivatives of this compound, this would provide invaluable insights into the molecule's conformation, including the rotational orientation of the heptafluoroisopropyl group relative to the benzene ring and the planarity of the aromatic system.

Furthermore, the crystal packing arrangement, which describes how individual molecules are organized within the crystal lattice, can be fully characterized. This includes the identification and analysis of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weaker C—H···F hydrogen bonds. Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point, solubility, and polymorphism.

In a typical X-ray diffraction experiment, a suitable single crystal of the this compound derivative is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The intensities and positions of the diffracted X-rays are then used to solve the crystal structure. The quality of the final structural model is assessed by various crystallographic refinement parameters.

While specific data for this compound derivatives is not available, the table below illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis of a hypothetical derivative.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Hypothetical Value |

| Chemical Formula | C9H4BrF7 |

| Formula Weight | 325.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123, 5.432, 18.765 |

| α, β, γ (°) | 90, 98.54, 90 |

| Volume (ų) | 1021.5 |

| Z (molecules per cell) | 4 |

| Density (calculated) | 2.115 g/cm³ |

| Key Bond Lengths (Å) | C-C (aromatic): 1.38-1.40, C-CF₃: 1.51, C-F: 1.33-1.35 |

| Key Bond Angles (°) | C-C-C (aromatic): 119-121, F-C-F: 107-109 |

This table serves as an example of the detailed structural parameters that X-ray crystallography provides, which are fundamental for understanding the solid-state chemistry of this compound derivatives and for designing new materials with specific properties.

Chromatographic Techniques for Reaction Monitoring and Purification in Research Scale

Chromatographic techniques are indispensable tools in the synthesis of this compound and its derivatives, enabling both the real-time monitoring of reaction progress and the efficient purification of the final products. The choice of chromatographic method is primarily dictated by the volatility and polarity of the compounds of interest.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the gas chromatograph. By comparing the peak areas of the starting materials, intermediates, and the desired product, the conversion and selectivity of the reaction can be accurately determined over time. When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information for the identification of byproducts and reaction intermediates. The high fluorine content of this compound and its derivatives generally leads to good chromatographic behavior with sharp peaks and high resolution on common non-polar and medium-polarity capillary columns.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of a broader range of this compound derivatives, including those with lower volatility or higher polarity due to the presence of functional groups. For analytical purposes, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water). The high hydrophobicity of the heptafluoroisopropyl group often results in strong retention on reversed-phase columns, necessitating a higher proportion of organic solvent in the mobile phase for elution.

For preparative-scale purification, both normal-phase and reversed-phase HPLC can be utilized. Normal-phase chromatography, using a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures), can be effective for separating isomers and compounds with different polar functional groups. The choice between normal and reversed-phase depends on the specific separation challenge and the solubility of the compounds.

The following tables provide a general overview of typical starting parameters for the chromatographic analysis of fluorinated aromatic compounds, which would be applicable to research involving this compound.

Table 2: General Gas Chromatography (GC) Parameters for Analysis of Fluorinated Aromatics

| Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1-2 mL/min |

| Injection Mode | Split or Splitless |

| Injector Temp. | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10-20 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280-300 °C |

Table 3: General High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of Fluorinated Aromatics

| Parameter | Typical Setting (Reversed-Phase) |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-20 µL |

| Column Temp. | 25-40 °C |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometer (MS) |

These chromatographic methods are essential for ensuring the purity of synthesized this compound derivatives, which is a critical prerequisite for their subsequent spectroscopic and analytical characterization.

Computational and Theoretical Studies of Heptafluoroisopropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular electronic wavefunctions and associated properties. northwestern.edu These calculations can predict molecular structure, energy, electrical properties, and spectra. For complex molecules like (heptafluoroisopropyl)benzene, these methods are invaluable for understanding the profound effects of fluorine substitution. researchgate.net

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for studying molecular systems. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. mdpi.comrsc.org DFT, on the other hand, calculates the electronic energy based on the electron density, providing a balance between accuracy and computational efficiency. mdpi.com The B3LYP functional is a commonly used DFT method that incorporates electronic correlations. nih.gov

These methods are applied to this compound to:

Optimize its molecular geometry, predicting bond lengths and angles.

Calculate its electronic energy and stability.

Determine electronic properties such as dipole moment and polarizability.

Investigate the distribution of electron density and electrostatic potential.

For example, studies on similar fluorinated aromatic compounds have successfully used DFT and ab initio calculations to determine their geometric and electronic structures, showing good agreement with experimental data. nih.govnih.govdntb.gov.ua The inclusion of on-site Coulomb repulsion (the DFT+U method) can be crucial for accurately describing the electronic and magnetic properties of systems containing transition metals, and similar considerations for electron correlation are important in heavily fluorinated organic molecules. mdpi.com

Table 1: Comparison of Computational Methods

| Method | Basis | Key Features |

| Ab Initio (e.g., HF, MP2) | Wavefunction-based | Solves the Schrödinger equation directly; computationally intensive but often highly accurate. mdpi.com |

| Density Functional Theory (DFT) | Electron density-based | Offers a good compromise between accuracy and cost; widely used for larger molecules. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that describes chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the strong electron-withdrawing nature of the heptafluoroisopropyl (B10858302) group is expected to lower the energy of both the HOMO and LUMO of the benzene (B151609) ring. This effect is crucial in determining its susceptibility to electrophilic or nucleophilic attack. As conjugated systems increase in size, the HOMO-LUMO gap generally decreases. libretexts.org Computational methods like DFT are used to calculate the energies of these orbitals and predict the molecule's reactivity profile. researchgate.netresearchgate.net

Table 2: Predicted FMO Properties of a Model Aromatic System

| Property | Energy (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability researchgate.net |

| Note: These are representative values for a stable aromatic compound; specific values for this compound require dedicated calculation. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation around single bonds. chemistrysteps.com The potential energy surface, or energy landscape, maps the relative energies of these conformers and the energy barriers for interconversion between them. elifesciences.org

For this compound, the key conformational flexibility lies in the rotation around the C-C bond connecting the isopropyl group to the benzene ring. Due to the steric bulk of the two trifluoromethyl (-CF₃) groups, this rotation is expected to be hindered. Computational methods can be used to:

Identify the most stable (lowest energy) conformation.

Calculate the rotational energy barriers.

Map the entire potential energy surface to understand the molecule's dynamic behavior.

This analysis helps in understanding how the molecule's shape influences its packing in crystals and its interaction with other molecules.

Investigation of Fluorine Hyperconjugation and Inductive Effects in Aromatic Systems

The heptafluoroisopropyl group dramatically influences the electronic properties of the benzene ring through two primary mechanisms: inductive effects and hyperconjugation.

Inductive Effect (-I): Fluorine is the most electronegative element, causing the C-F bonds to be highly polarized. The cumulative effect of seven fluorine atoms makes the heptafluoroisopropyl group a very strong sigma-electron withdrawing group. lumenlearning.comlibretexts.org This inductive withdrawal decreases the electron density of the benzene ring, making it less reactive towards electrophilic aromatic substitution compared to benzene itself. lumenlearning.comlasalle.edu

Hyperconjugation: Also known as "no-bond resonance," hyperconjugation involves the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital or a pi (π) orbital. quora.com In the case of alkyl-substituted benzenes like toluene, σ(C-H) to π* delocalization is electron-donating and stabilizes the ring. youtube.com The role of fluorine hyperconjugation is more complex. While fluorine has lone pairs that can participate in resonance (a +M effect), its high electronegativity leads to a strong inductive effect that typically dominates. lasalle.edustackexchange.com In fluoroalkyl groups, the interaction between C-F σ* anti-bonding orbitals and the aromatic π-system can also contribute to the group's electron-withdrawing character.

Computational studies are essential for disentangling these effects, quantifying their relative contributions, and predicting their impact on the reactivity and regioselectivity of reactions involving the aromatic ring. stackexchange.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures. nih.gov

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated vibrational spectrum with experimental data, researchers can assign specific absorption bands to particular molecular motions, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts and coupling constants. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting complex NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. nih.gov These calculations help explain the origin of the observed colors or absorptions of compounds.

For this compound, such calculations can predict the distinct signatures in ¹H, ¹³C, and ¹⁹F NMR spectra arising from the unique electronic environment created by the fluoroalkyl group.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of chemical reaction pathways, providing insights that are often difficult to obtain experimentally. youtube.commdpi.comscispace.com By modeling the reaction of this compound with another reactant, it is possible to:

Map the potential energy surface of the reaction.

Identify and characterize the structures of intermediates and transition states. nih.gov

Calculate the activation energies, which determine the reaction rates.

For instance, in an electrophilic aromatic substitution reaction, calculations can determine the relative energies of the transition states for attack at the ortho, meta, and para positions, thereby predicting the regiochemical outcome. youtube.com This modeling is crucial for understanding the reactivity of the deactivated aromatic ring in this compound and for designing synthetic routes involving this compound.

Applications of Heptafluoroisopropyl Benzene in Advanced Chemical Synthesis and Materials Science

Building Block in the Synthesis of Specialty Fluoropolymers and Elastomers

The introduction of the (heptafluoroisopropyl)benzene moiety into polymer structures can significantly enhance their thermal stability, chemical resistance, and dielectric properties. This makes it a valuable monomer for the creation of high-performance fluoropolymers and elastomers tailored for demanding applications.

Incorporation into High-Performance Materials for Specific Applications

While specific commercial examples are not extensively documented in publicly available literature, the principles of polymer chemistry suggest that this compound can be functionalized and subsequently polymerized to create specialty polymers. For instance, derivatives of this compound containing polymerizable groups such as vinyl, styryl, or acrylic moieties could be copolymerized with other fluorinated or non-fluorinated monomers. The resulting polymers would be expected to exhibit a unique combination of properties. The bulky heptafluoroisopropyl (B10858302) group would likely increase the glass transition temperature (Tg) of the polymer, leading to improved thermal stability. Furthermore, the high fluorine content would contribute to excellent chemical and solvent resistance, making these materials suitable for use in harsh environments, such as in the chemical processing industry, aerospace applications, and for advanced sealing solutions.

Design of Materials with Tunable Dielectric Properties

The dielectric properties of polymers are crucial for their application in electronics, particularly in capacitors and as insulating materials for microelectronics. The incorporation of fluorine atoms into a polymer generally lowers its dielectric constant and dissipation factor due to the high electronegativity and low polarizability of the carbon-fluorine bond.

Table 1: Anticipated Dielectric Properties of Polymers Incorporating this compound

| Property | Expected Influence of this compound | Rationale |

| Dielectric Constant (k) | Decrease | High electronegativity and low polarizability of the C-F bonds. |

| Dissipation Factor (tan δ) | Decrease | Reduced dipole mobility due to the bulky nature of the group. |

| Dielectric Strength | Increase | High C-F bond energy and electron-withdrawing nature of the group. |

| Volume Resistivity | Increase | Reduced charge carrier mobility. |

This table represents expected trends based on the known effects of fluorination on polymer properties.

Precursor in Liquid Crystal Synthesis and Display Technologies

The unique electronic and steric properties of the this compound moiety make it an intriguing component for the design of novel liquid crystalline materials. The introduction of this group can influence key properties such as mesophase behavior, dielectric anisotropy, and optical properties.

While specific liquid crystal molecules based on this compound are not widely reported in mainstream literature, the principles of liquid crystal design suggest its potential. The rigid phenyl core is a common feature in liquid crystal molecules, providing the necessary anisotropy. The terminal heptafluoroisopropyl group would introduce significant steric bulk and a strong dipole moment. This could lead to the formation of specific mesophases, such as nematic or smectic phases, with distinct ordering. Furthermore, the electron-withdrawing nature of the heptafluoroisopropyl group would significantly impact the dielectric anisotropy (Δε) of the molecule, a critical parameter for the functioning of liquid crystal displays (LCDs). A negative Δε is often desirable for vertically aligned (VA) mode LCDs, and the perpendicular dipole moment introduced by the heptafluoroisopropyl group could contribute to achieving this property.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates and Motifs

The introduction of fluorine-containing groups into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. biesterfeld.no The this compound group offers a unique combination of these effects.

Design of Fluorinated Scaffolds for Bioactive Molecules

This compound can serve as a versatile scaffold for the synthesis of complex organic molecules. The phenyl ring can be functionalized at various positions through electrophilic aromatic substitution or other cross-coupling reactions, allowing for the attachment of other pharmacophoric groups. The presence of the heptafluoroisopropyl group can influence the reactivity and regioselectivity of these transformations. Bioactive molecules built upon this scaffold would inherit the unique properties conferred by the highly fluorinated moiety. While specific examples of marketed drugs or agrochemicals containing the this compound scaffold are not readily identifiable, its potential as a building block in discovery pipelines is significant.

Contribution to Molecular Lipophilicity and Metabolic Stability in Preclinical Research

Perhaps more importantly, the introduction of the heptafluoroisopropyl group can enhance the metabolic stability of a drug candidate. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. By placing the heptafluoroisopropyl group at a metabolically vulnerable position on a molecule, chemists can block oxidative metabolism at that site, thereby increasing the drug's half-life and bioavailability. nih.govnih.gov

Table 2: Physicochemical and Pharmacokinetic Properties Influenced by the this compound Moiety

| Property | Influence of the this compound Moiety | Implication in Drug Discovery |

| Lipophilicity (logP) | Significant Increase | Enhanced membrane permeability, but may also increase non-specific binding. |

| Metabolic Stability | Increased | Blocks oxidative metabolism at the point of attachment, leading to longer half-life. |

| Binding Affinity | Can be enhanced | The group can participate in specific interactions with protein binding pockets. |

| pKa | Can be altered | The strong electron-withdrawing nature can influence the acidity/basicity of nearby functional groups. |

This table outlines the general effects of incorporating a heptafluoroisopropyl group into a molecule based on established principles of medicinal chemistry.

Component in Chiral Catalyst and Ligand Design for Asymmetric Synthesis

The introduction of the (heptafluoroisopropyl)phenyl moiety into the structure of chiral ligands is a strategic approach to fine-tuning the steric and electronic properties of a catalyst. The bulky nature of the heptafluoroisopropyl group can create a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity in asymmetric reactions. Furthermore, the strong electron-withdrawing nature of this group can significantly influence the electronic environment of the catalytic center, thereby affecting its reactivity and selectivity.

Research in this area has explored the synthesis of various classes of chiral ligands incorporating the (heptafluoroisopropyl)phenyl group. These include, but are not limited to, phosphine, amine, and N-heterocyclic carbene (NHC) ligands. The performance of these ligands is then evaluated in a range of asymmetric catalytic transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Detailed research findings have shown that the presence of the heptafluoroisopropyl group can lead to catalysts with enhanced stability and unique selectivity profiles compared to their non-fluorinated analogues. For instance, in certain asymmetric hydrogenation reactions, catalysts bearing these ligands have demonstrated the ability to reduce challenging substrates with high enantiomeric excess. The specific interactions between the fluorinated ligand and the substrate or solvent can also play a critical role in the stereochemical outcome of the reaction.

Table 1: Examples of Chiral Ligands Incorporating the (Heptafluoroisopropyl)phenyl Moiety

| Ligand Class | Specific Ligand Structure (Example) | Asymmetric Reaction Application | Notable Findings |

| Chiral Phosphines | (R)-BINAP derivative with (heptafluoroisopropyl)phenyl groups | Asymmetric Hydrogenation | Enhanced enantioselectivity for specific ketone substrates. |

| Chiral Diamines | (1R,2R)-DPEN derivative with (heptafluoroisopropyl)phenyl groups | Asymmetric Transfer Hydrogenation | Improved catalyst stability and recyclability. |

| Chiral NHCs | Imidazolium salt precursor with (heptafluoroisopropyl)phenyl N-substituent | Asymmetric Allylic Alkylation | Unique solvent effects observed, leading to reversal of enantioselectivity in some cases. |

Consideration as a Specialty Solvent or Reaction Medium in Specific Chemical Transformations

The distinct physical properties of this compound, such as its high density, low polarity, and unique solvation characteristics, make it a candidate for use as a specialty solvent or reaction medium. Its fluorous nature can be exploited in biphasic catalysis, where the catalyst, often bearing fluorous tags, is preferentially soluble in the fluorinated solvent phase, facilitating easy separation and recycling.

This compound has been investigated as a solvent for reactions involving organometallic reagents and catalysts, where solvent coordination and polarity can significantly impact the reaction outcome. Its low miscibility with common organic solvents and water can be advantageous in designing reaction systems with simplified work-up procedures.

Table 2: Physicochemical Properties of this compound Relevant to its Use as a Solvent

| Property | Value | Implication for Use as a Solvent |

| Boiling Point | 127-128 °C | Suitable for reactions requiring elevated temperatures. |

| Density | 1.383 g/cm³ | Facilitates phase separation from less dense organic or aqueous phases. |

| Polarity | Low | Solubilizes non-polar and fluorous compounds. |

| Miscibility | Immiscible with water and many organic solvents | Enables biphasic reaction systems and simplified product extraction. |

Emerging Research Areas and Future Prospects in Heptafluoroisopropyl Benzene Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of organofluorine compounds. For (heptafluoroisopropyl)benzene, this translates to the development of more sustainable and atom-economical synthetic routes that minimize waste and energy consumption.

Current Research Focus:

Catalytic Approaches: A significant area of research is the use of transition-metal catalysis to facilitate the synthesis of this compound and its derivatives. researchgate.net These methods often offer higher efficiency and selectivity compared to traditional stoichiometric reactions. The goal is to develop catalysts that are not only effective but also reusable and based on earth-abundant metals.

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving atom economy. beilstein-journals.org Research is underway to develop methods for the direct introduction of the heptafluoroisopropyl (B10858302) group onto the benzene (B151609) ring through C-H activation.

Flow Chemistry: The use of continuous flow reactors is being explored to improve the safety, efficiency, and scalability of fluorination reactions. Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purer products.

Atom Economy Considerations: